Undec-10-enohydrazide

Catalog No.
S567444
CAS No.
5458-77-5
M.F
C11H22N2O
M. Wt
198.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Undec-10-enohydrazide

CAS Number

5458-77-5

Product Name

Undec-10-enohydrazide

IUPAC Name

undec-10-enehydrazide

Molecular Formula

C11H22N2O

Molecular Weight

198.31 g/mol

InChI

InChI=1S/C11H22N2O/c1-2-3-4-5-6-7-8-9-10-11(14)13-12/h2H,1,3-10,12H2,(H,13,14)

InChI Key

QGWQHDWECZBDTR-UHFFFAOYSA-N

SMILES

C=CCCCCCCCCC(=O)NN

Synonyms

10-undecenoic acid hydrazide

Canonical SMILES

C=CCCCCCCCCC(=O)NN

Mechanism of Action

Undec-10-enohydrazide's antimicrobial activity is believed to be linked to its interaction with the bacterial cell membrane. Studies have shown that it binds to the 3-mercaptopropionic acid (3-MPA) component of the membrane, hindering its conversion into active thiols. [1] These active thiols play a crucial role in various cellular processes essential for bacterial survival. By disrupting their production, Undec-10-enohydrazide may inhibit bacterial growth and proliferation.

Source

[1] PubChem. National Institutes of Health.

Current Research and Future Directions

Research on Undec-10-enhydrazide is currently limited. While initial studies suggest its potential as an antimicrobial agent, further investigation is necessary. This includes:

  • Evaluating its effectiveness against a broader range of bacterial strains.
  • Determining its minimum inhibitory concentration (MIC) against various pathogens.
  • Assessing its potential cytotoxicity and side effects.
  • Investigating its potential for combination therapy with other antibiotics.

Undec-10-enohydrazide is an organic compound with the molecular formula C11H22N2OC_{11}H_{22}N_{2}O and a molecular weight of 198.31 g/mol. It is classified as a hydrazide, which is characterized by the presence of a hydrazine functional group (NHNH2-NH-NH_2) attached to a carbon chain. The compound features an undec-10-enoic acid moiety, indicating that it contains a double bond located at the tenth carbon of an undecane chain, contributing to its unsaturation and reactivity. Undec-10-enohydrazide is typically synthesized for use in various

Due to its functional groups:

  • Condensation Reactions: It can react with aldehydes or ketones to form imines or hydrazones, which are useful intermediates in organic synthesis.
  • Hydrazone Formation: The hydrazide group can react with carbonyl compounds to form stable hydrazones, which can be further transformed into other functional groups.
  • Hydrolysis: Under acidic or basic conditions, undec-10-enohydrazide can hydrolyze to yield undec-10-enoic acid and hydrazine derivatives.
  • Reduction Reactions: The compound can undergo reduction reactions to convert the double bond or the hydrazide group into more saturated forms.

These reactions highlight the compound's versatility as a building block in organic synthesis and medicinal chemistry .

Undec-10-enohydrazide has shown potential biological activities, particularly in the realm of antimicrobial and anti-inflammatory properties. Research indicates that compounds containing hydrazide functionalities often exhibit significant biological effects, including:

  • Antimicrobial Activity: Some studies have suggested that undec-10-enohydrazide may possess antibacterial properties, making it a candidate for developing new antimicrobial agents.
  • Anti-inflammatory Effects: Similar compounds have been investigated for their ability to reduce inflammation, which could have therapeutic implications in treating inflammatory diseases .

The synthesis of undec-10-enohydrazide typically involves several steps:

  • Starting Materials: The process often begins with undec-10-enoic acid or its derivatives.
  • Formation of Hydrazide: The undec-10-enoic acid is reacted with hydrazine or a hydrazine derivative under acidic conditions to promote the formation of the hydrazide linkage.
  • Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain pure undec-10-enohydrazide.

This method allows for the efficient production of the compound while maintaining high purity levels necessary for subsequent applications .

Undec-10-enohydrazide finds various applications across different fields:

  • Organic Synthesis: It serves as a versatile intermediate in synthesizing more complex organic molecules.
  • Pharmaceutical Development: Its potential biological activities make it a candidate for drug development, particularly in creating new antimicrobial agents.
  • Material Science: The compound can be utilized in developing polymers and materials with specific functional properties due to its reactive nature .

Several compounds share structural similarities with undec-10-enohydrazide, including:

Compound NameMolecular FormulaKey Features
10-UndecenalC11H22OC_{11}H_{22}OContains an aldehyde group; used in flavoring agents
Undecanoic AcidC11H22O2C_{11}H_{22}O_2Saturated fatty acid; used in surfactants
UndecylamineC11H25NC_{11}H_{25}NPrimary amine; used in surfactants and corrosion inhibitors

Uniqueness of Undec-10-enohydrazide

Undec-10-enohydrazide's uniqueness lies in its dual functional groups (the hydrazide and alkene), which allow it to engage in diverse

XLogP3

2.1

Other CAS

5458-77-5

Wikipedia

Undec-10-enohydrazide

Dates

Last modified: 08-15-2023

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